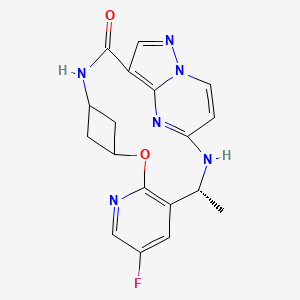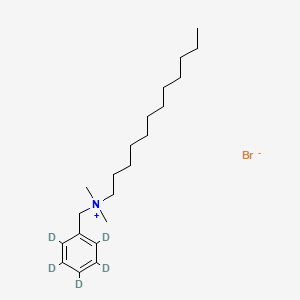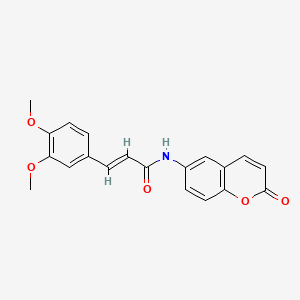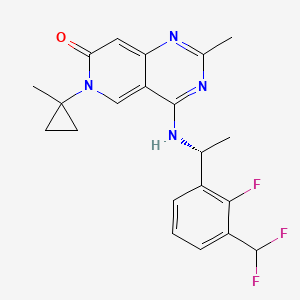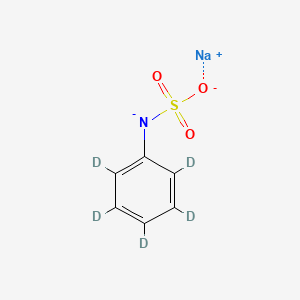
Phenylsulfate-d5 (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylsulfate-d5 (sodium) is a deuterium-labeled compound, specifically a deuterated form of phenylsulfate sodium. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Métodos De Preparación
The synthesis of Phenylsulfate-d5 (sodium) involves the deuteration of phenylsulfate sodium. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various synthetic routes, including catalytic exchange reactions and chemical vapor deposition . Industrial production methods often involve the use of deuterated reagents and solvents to ensure high levels of deuterium incorporation .
Análisis De Reacciones Químicas
Phenylsulfate-d5 (sodium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Phenylsulfate-d5 (sodium) can lead to the formation of sulfonic acids, while reduction can produce sulfides .
Aplicaciones Científicas De Investigación
Phenylsulfate-d5 (sodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemicals with improved properties
Mecanismo De Acción
The mechanism of action of Phenylsulfate-d5 (sodium) involves its incorporation into molecules as a stable isotope. This incorporation can affect the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific application and the compound it is incorporated into .
Comparación Con Compuestos Similares
Phenylsulfate-d5 (sodium) is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as phenylsulfate sodium. Other similar compounds include:
Phenylsulfate sodium: The non-deuterated form of Phenylsulfate-d5 (sodium).
Deuterated phenol derivatives: Compounds where phenol is deuterated instead of the sulfate group
These similar compounds may have different properties and applications due to the presence or absence of deuterium.
Propiedades
Fórmula molecular |
C6H5NNaO3S- |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
sodium;1,2,3,4,5-pentadeuterio-6-sulfonatoazanidylbenzene |
InChI |
InChI=1S/C6H6NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h1-5H,(H,8,9,10);/q-1;+1/p-1/i1D,2D,3D,4D,5D; |
Clave InChI |
OLZMJCIJDBDYFZ-GWVWGMRQSA-M |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[N-]S(=O)(=O)[O-])[2H])[2H].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)[N-]S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



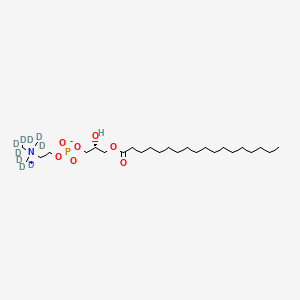
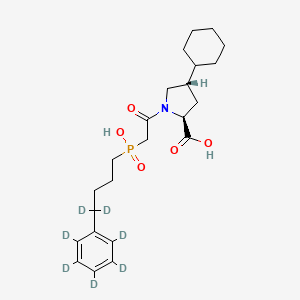
![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)

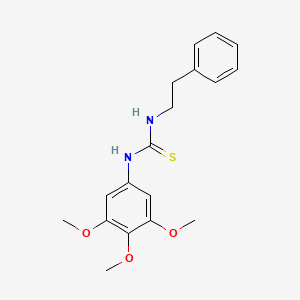

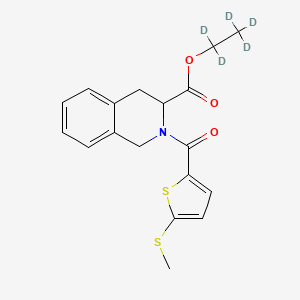

![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)
